molecular formula C9H8F2O2 B1442279 Methyl 2-(difluoromethyl)benzoate CAS No. 1018678-48-2

Methyl 2-(difluoromethyl)benzoate

Cat. No. B1442279
CAS RN: 1018678-48-2
M. Wt: 186.15 g/mol
InChI Key: KGOFBYAEKGHAQG-UHFFFAOYSA-N
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Description

“Methyl 2-(difluoromethyl)benzoate” is a chemical compound with the empirical formula C9H8F2O2 . It has a molecular weight of 186.16 . The compound is also known by the synonym "2-(Difluoromethyl)benzoic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string "COC(=O)c1ccccc1C(F)F" . This indicates that the compound consists of a benzene ring with a difluoromethyl group and a methyl ester group attached to it .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 31-35 °C . It has a flash point of 226.0 °F (107.77 °C) .

Scientific Research Applications

1. Crystal Engineering

Methyl 2-(difluoromethyl)benzoate has been studied in the context of crystal engineering. For instance, Methyl 2-(carbazol-9-yl)benzoate has shown unique properties in crystallizing with multiple molecules in the crystallographic asymmetric unit. Under high pressure, it transforms to a structure with different molecular conformations, stabilized by efficient packing at high pressure (Johnstone et al., 2010).

2. Synthesis of Esters and Ethers

The compound has been involved in the synthesis of difluoromethyl esters and ethers. This process includes photolytic reactions with acids and alcohols, resulting in the conversion of difluoromethyl benzoate to other compounds like methyl benzoate, benzamide, and benzanilide (Mitsch & Robertson, 1965).

3. Vibrational Spectroscopy

Methyl benzoate, a related compound, has been a subject of interest in vibrational spectroscopy. It serves as a model compound for developing new IR pulse schemes, potentially applicable to biomolecules. This involves the calculation of anharmonic vibrational modes and studies on molecular vibrational coupling topology (Maiti, 2014).

Safety and Hazards

“Methyl 2-(difluoromethyl)benzoate” is classified as an Aquatic Chronic 3 hazard . It has the hazard statement H412, which indicates that it is harmful to aquatic life with long-lasting effects . The compound should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Research in the field of difluoromethylation, which includes compounds like “Methyl 2-(difluoromethyl)benzoate”, has seen significant advances . Future research directions could focus on difluoromethylation processes that use inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

methyl 2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOFBYAEKGHAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700740
Record name Methyl 2-(difluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018678-48-2
Record name Methyl 2-(difluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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